REACTION_CXSMILES
|
[CH2:1]([C:7]1[C:16]([CH2:17][C:18]#[C:19][CH2:20][CH2:21][CH3:22])=[C:15]([CH2:23][CH2:24][CH3:25])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[CH2:26][CH2:27][CH3:28])[C:2]#[C:3][CH2:4][CH2:5][CH3:6].C([Li])[CH2:30][CH2:31][CH3:32].[CH3:34][CH2:35][CH2:36]C#CCCC.Cl.[CH2:43]1COC[CH2:44]1>>[CH2:20]([C:19]1[C:18]2[CH2:17][C:16]3[C:7](=[C:8]([CH2:26][CH2:27][CH3:28])[C:9]4[C:14]([C:15]=3[CH2:23][CH2:24][CH3:25])=[CH:13][CH:12]=[CH:11][CH:10]=4)[CH2:1][C:2]=2[C:3]([CH2:30][CH2:31][CH3:32])=[C:4]([CH2:34][CH2:35][CH3:36])[C:5]=1[CH2:6][CH2:43][CH3:44])[CH2:21][CH3:22]
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Name
|
2,3-Bis(2-hexynyl)-1,4-dipropylnaphthalene
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Quantity
|
0.373 g
|
Type
|
reactant
|
Smiles
|
C(C#CCCC)C1=C(C2=CC=CC=C2C(=C1CC#CCCC)CCC)CCC
|
Name
|
bis(i5-cyclopentadienyl)dibutylzirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
bis(η5-cyclopentadienyl)dichlorozirconium
|
Quantity
|
0.351 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
CCCC#CCCC
|
Name
|
NiBr2(PPh3)2
|
Quantity
|
0.892 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After elevating to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with hexane
|
Type
|
WASH
|
Details
|
The extract was washed with sodium hydrogencarbonate aqueous solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=C(C(=C(C=2CC3=C(C4=CC=CC=C4C(=C3CC12)CCC)CCC)CCC)CCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.224 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |